1,3-Dichloropropene-D4

Description

Significance of Isotopic Labeling in Environmental Fate Studies

Isotopic labeling is a critical technique for tracking the movement and transformation of chemicals in the environment. iaea.org By introducing a "tagged" version of a compound, researchers can distinguish it from naturally occurring or pre-existing substances, allowing for precise measurement of its degradation, transport, and distribution. iaea.orgiaea.org This is particularly crucial for pesticides, as more than 99.99% of an applied insecticide can become an environmental contaminant. iaea.org

Deuterium (B1214612) substitution is a powerful method for unraveling the complex transformation pathways of organic pollutants. researchgate.net The subtle difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction changes upon isotopic substitution. scielo.org.mx This effect provides valuable insights into reaction mechanisms, helping scientists to understand how a parent compound breaks down into various metabolites. researchgate.netscielo.org.mx For instance, studying the hydrogen-deuterium exchange in molecules can reveal information about their structure and reactivity. wikipedia.org

Furthermore, the use of deuterium labeling helps to differentiate between xenobiotic non-extractable residues (xenoNERs), which are the original compound or its transformation products bound to soil, and biogenic non-extractable residues (bioNERs), which are harmless biomolecules from microbial degraders. nih.gov This distinction is crucial for accurately assessing the biodegradability and long-term environmental impact of chemicals. nih.gov

1,3-Dichloropropene-D4 serves as an excellent tracer compound for several reasons. As a deuterated internal standard, it is invaluable in analytical chemistry, particularly in mass spectrometry, for achieving high precision and accuracy in quantitative analysis. clearsynth.compubcompare.ai Its use helps to compensate for matrix effects in complex environmental samples, ensuring that measurements are robust and reliable. clearsynth.comresearchgate.net

The known isotopic composition of this compound allows for the calibration of analytical instruments, reducing measurement errors. clearsynth.com This is essential for monitoring the low concentrations of pollutants often found in environmental samples like water and soil. clearsynth.comasme.org The stability of deuterated compounds also makes them ideal for long-term studies that track the fate of contaminants over time. iaea.org

Structure

3D Structure

Properties

IUPAC Name |

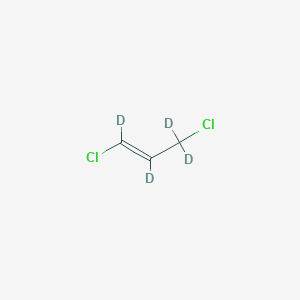

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-PAANGKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-23-3 | |

| Record name | 202656-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Enrichment Methodologies for 1,3 Dichloropropene D4

Historical Context of 1,3-Dichloropropene (B49464) Synthesis

The production of 1,3-dichloropropene is intrinsically linked to the industrial chemistry of propylene (B89431). Understanding its primary synthesis routes provides context for the formation of by-products and the challenges associated with its stereochemistry.

Industrial Production Routes and By-product Formation

The principal industrial method for producing 1,3-dichloropropene is the high-temperature chlorination of propylene. wikipedia.orgchempedia.infotpsgc-pwgsc.gc.ca This process, typically conducted in the vapor phase at temperatures around 500°C, is a free-radical substitution reaction. wikipedia.orgchempedia.info At this elevated temperature, the substitution of a hydrogen atom on the methyl group of propylene (allylic chlorination) is favored over the addition of chlorine across the double bond, which predominates at lower temperatures. wikipedia.org

The reaction yields allyl chloride as the main product, but a variety of other chlorinated hydrocarbons are formed as by-products. epa.govinchem.org Among these is 1,3-dichloropropene. Other significant by-products include 1,2-dichloropropane, 2-chloropropene, and other chlorinated propanes and propenes. chempedia.infoinchem.org

An alternative, though less common, production route involves the dehydration of 1,3-dichloro-2-propanol (B29581) using reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). tpsgc-pwgsc.gc.caepa.govinchem.org Additionally, processes have been developed for the synthesis of 1,3-dichloropropene from 1,2-dichloropropane, itself a by-product, through a combination of dehydrochlorination and chlorination at high temperatures (450-570°C). google.com

Table 1: Major Industrial Synthesis Routes for 1,3-Dichloropropene

| Starting Material | Key Reagents/Conditions | Primary Product | Major By-products | Reference |

|---|---|---|---|---|

| Propylene | Cl₂, ~500°C | Allyl Chloride | 1,3-Dichloropropene , 1,2-Dichloropropane | wikipedia.orgchempedia.info |

| 1,3-Dichloro-2-propanol | POCl₃ or P₂O₅, Heat | 1,3-Dichloropropene | - | epa.govinchem.org |

| 1,2-Dichloropropane | Cl₂, 450-570°C | 1,3-Dichloropropene | Various chlorinated hydrocarbons | google.com |

Challenges in Isomer Control (cis- and trans-1,3-Dichloropropene)

1,3-Dichloropropene exists as two geometric isomers: (Z)-1,3-dichloropropene (cis) and (E)-1,3-dichloropropene (trans). nih.gov The high-temperature, free-radical nature of the primary synthesis from propylene offers little stereochemical control, typically resulting in a nearly 50:50 equilibrium mixture of the cis and trans isomers. google.com

Controlling the isomer ratio during synthesis is a significant challenge. The reaction conditions favor thermodynamic equilibrium, where the stability of the two isomers is very similar, leading to the formation of a mixture. fiveable.mewikipedia.orglibretexts.org This lack of selectivity means that commercial 1,3-dichloropropene is almost always a mixture of both isomers. tpsgc-pwgsc.gc.canih.gov

For applications where a specific isomer is desired—for instance, the cis isomer is reported to be a more active nematicide—post-synthesis separation and isomerization are required. google.com One patented process describes a method to enrich the cis-isomer from still-bottoms of allyl chloride production. This involves fractional distillation to separate the lower-boiling cis-isomer, followed by catalytic isomerization of the remaining trans-isomer to regenerate an equilibrium mixture, from which more cis-isomer can then be distilled. google.com This highlights that controlling the isomer ratio is not a feature of the primary synthesis but rather a subsequent purification and conversion challenge.

Deuterium (B1214612) Labeling Techniques for 1,3-Dichloropropene-D4

Stereoselective Deuteration Approaches for Isomerically Pure Compounds

Achieving an isomerically pure, deuterated compound necessitates a stereoselective approach. A highly pertinent strategy is the palladium-catalyzed deuterodechlorination of a suitable poly-chlorinated precursor. This method has been shown to effectively synthesize various deuterated alkenes from their corresponding alkenyl chlorides with precise control over deuterium incorporation. acs.org

A potential synthetic route could start from a precursor like 1,1,2,3-tetrachloropropene. A selective deuterodechlorination reaction using a palladium catalyst, a phosphine (B1218219) ligand, and a deuterium source such as deuterium gas (D₂) or a deuterated solvent could replace specific chlorine atoms with deuterium. Control of the reaction conditions would be critical to achieve both high deuteration efficiency and stereoselectivity, yielding either the cis- or trans-D4 isomer.

Another potential strategy involves the direct H/D exchange of a suitable precursor. Visible-light-promoted deuteration using a cobalt catalyst and D₂O as the deuterium source has been successfully applied to a variety of alkenes. chinesechemsoc.orgchinesechemsoc.org This method can introduce deuterium at terminal or benzylic positions. Applying this to a precursor like 1,3-dichloroacetone (B141476) could, after reduction and elimination steps, potentially lead to this compound.

Table 2: Potential Stereoselective Deuteration Strategies

| Strategy | Potential Precursor | Key Reagents | Potential Outcome | Reference for Analogy |

|---|---|---|---|---|

| Catalytic Deuterodechlorination | 1,1,2,3-Tetrachloropropene | Pd catalyst, Ligand, D₂ source | cis- or trans-1,3-Dichloropropene-D4 | acs.org |

| Photoredox H/D Exchange | 1,3-Dichloropropene | Co catalyst, [Ir] photocatalyst, D₂O | This compound (mixture) | chinesechemsoc.orgchinesechemsoc.org |

| Reductive Deuteration | 1,3-Dichloropropene-2-one | SmI₂, D₂O | 1,3-Dichloropropen-2-ol-d₂, then conversion | mdpi.com |

Evaluation of Deuterium Incorporation Efficiency and Purity

The successful synthesis of this compound must be verified by analytical techniques capable of confirming the extent and location of deuterium incorporation. The primary methods for this evaluation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms. The isotopic cluster of the molecular ion peak will shift to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. acs.orgnih.gov High-resolution mass spectrometry can provide precise mass data to further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A significant reduction in the signal intensity of protons at the deuterated positions is a clear indicator of successful labeling. Quantitative ¹H NMR, using a non-deuterated internal standard, can be used to calculate the percentage of deuterium incorporation. acs.org

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the labeled positions provides unambiguous proof of deuteration. acs.orgsigmaaldrich.com The integration of these signals can be used to determine the relative abundance of deuterium at different sites.

¹³C NMR: The resonance of a carbon atom bonded to deuterium is split into a multiplet (typically a triplet for a -CD- group) due to C-D coupling, and the signal is often shifted slightly upfield compared to the C-H signal.

These techniques, often used in combination, provide a comprehensive analysis of the isotopic purity and structural integrity of the synthesized this compound. rsc.org

Scalability Considerations for Research Applications

The synthesis of deuterated compounds like this compound is typically required on a small scale (milligrams to grams) for use as analytical standards or in research studies. researchgate.net While large-scale industrial production is not the primary goal, the scalability of the chosen synthetic route is an important consideration for ensuring a reliable supply for research needs.

Key factors influencing scalability include:

Cost and Availability of Reagents: The cost of the deuterium source (e.g., D₂ gas, D₂O) and specialized catalysts is a major factor. chinesechemsoc.org Methods utilizing inexpensive and readily available D₂O are generally more scalable. chinesechemsoc.org

Reaction Conditions: Methods that employ mild conditions (e.g., room temperature, atmospheric pressure) are often easier and safer to scale up than those requiring high pressures or temperatures. nih.gov

Catalyst Efficiency and Reusability: For catalytic methods, the catalyst loading and potential for recycling are critical for cost-effectiveness on a larger scale.

Flow Chemistry: Continuous flow reactors, such as the H-Cube® system which can generate deuterium gas in-situ from D₂O, offer a scalable and safe alternative to traditional batch processing for deuteration reactions. thalesnano.com This technology allows for precise control over reaction parameters and minimizes the handling of hazardous gas.

For research applications, a balance must be struck between synthetic elegance, yield, isotopic purity, and the practical considerations of cost and ease of scale-up to meet the demand for this important analytical standard.

Characterization of Synthesized this compound

Spectroscopic Verification of Deuterium Position and Abundance

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium at specific atomic positions within the 1,3-Dichloropropene molecule. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed, often in conjunction with deuterium NMR (²H NMR).

In a standard ¹H NMR spectrum of non-deuterated 1,3-Dichloropropene, specific signals correspond to the protons at different positions in the molecule. guidechem.comchemicalbook.com The successful synthesis of this compound, where deuterium atoms replace hydrogen atoms, would result in the disappearance or significant reduction of these signals in the ¹H NMR spectrum. msu.edu The IUPAC name for this deuterated compound is 1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene. nih.gov

Conversely, a ²H NMR spectrum would show signals corresponding to the positions of the deuterium atoms, confirming their presence and location. The integration of these signals can provide quantitative information about the level of deuterium enrichment at each site.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight of the synthesized compound, thereby confirming the incorporation of deuterium. The molecular weight of the unlabeled 1,3-Dichloropropene (C₃H₄Cl₂) is approximately 110.97 g/mol . guidechem.com The deuterated version, this compound (C₃D₄Cl₂), has a higher molecular weight of approximately 114.99 g/mol due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2). simsonpharma.comlgcstandards.com

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from any impurities prior to mass analysis. iss.it The mass spectrum of this compound would show a molecular ion peak (M⁺) consistent with the expected higher mass. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the identity of the compound. nih.govchemicalbook.com Isotope dilution GC-MS, a technique that uses stable isotopically labeled compounds as internal standards, is often employed for accurate quantification. a2gov.org

Infrared (IR) Spectroscopy

While primarily used for identifying functional groups, IR spectroscopy can also offer evidence of deuteration. The stretching frequencies of C-D bonds appear at lower wavenumbers (cm⁻¹) compared to C-H bonds due to the heavier mass of deuterium. Therefore, a comparison of the IR spectrum of the synthesized this compound with that of an unlabeled standard would reveal characteristic shifts in the vibrational frequencies, providing further proof of isotopic enrichment. nih.gov

Chromatographic Analysis of Isomeric Ratios and Chemical Purity

Gas Chromatography (GC)

Gas chromatography is the method of choice for analyzing volatile compounds like 1,3-Dichloropropene. iss.itthermofisher.com A GC system separates the components of a mixture based on their different boiling points and interactions with the stationary phase of the GC column. epa.gov The (Z)- and (E)-isomers of 1,3-Dichloropropene have slightly different physical properties, which allows for their separation on an appropriate GC column, such as a DB-VRX column. iss.it

Following separation, the isomers are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). iss.itcdc.gov The retention time (the time it takes for each isomer to travel through the column) is a characteristic property that helps in their identification. The area under each peak in the resulting chromatogram is proportional to the amount of that isomer present, allowing for the determination of the isomeric ratio. lcms.cz

Data Tables

Table 1: Spectroscopic and Chromatographic Data for this compound Characterization

| Parameter | Technique | Expected Result for this compound | Reference |

| Molecular Weight | Mass Spectrometry (MS) | ~114.99 g/mol | simsonpharma.comlgcstandards.com |

| Isotopic Purity | Nuclear Magnetic Resonance (NMR) / Mass Spectrometry (MS) | Disappearance/reduction of signals in ¹H NMR; M+4 peak in MS | msu.eduresearchgate.net |

| Isomeric Ratio (Z/E) | Gas Chromatography (GC) | Separation of isomers with distinct retention times | iss.itlcms.cz |

| Chemical Purity | Gas Chromatography (GC) | >98% (typical for standards) | isotope.comeurisotop.com |

Environmental Fate and Transport Dynamics of 1,3 Dichloropropene D4

Volatilization and Atmospheric Transport Studies

The movement of 1,3-Dichloropropene-D4 from the soil into the atmosphere is a significant pathway in its environmental distribution. This process, known as volatilization, is influenced by various soil and environmental factors. Once in the atmosphere, its dispersion is studied using sophisticated modeling techniques.

Influence of Soil Parameters on Volatilization Rates

The rate at which this compound volatilizes from soil is not constant and is significantly affected by the physical and chemical properties of the soil. nih.govnih.gov Key parameters include soil moisture, organic matter content, temperature, and soil texture.

Soil Moisture: The amount of water in the soil plays a critical role. Increased soil moisture can lead to a higher rate of hydrolysis, a process that degrades this compound. nih.gov However, the diffusion rate of the compound is generally higher in drier soils compared to wet soils. rivm.nl Some studies have shown that increasing soil water content from 5% to 17.5% can slightly increase the degradation of 1,3-dichloropropene (B49464). nih.gov It is estimated that 5-10% of the cis isomer of 1,3-dichloropropene is lost to the atmosphere from a warm, moist sandy loam. epa.gov

Organic Matter: Soil organic matter can significantly reduce the volatilization of this compound by adsorbing the compound. usda.govnih.gov This adsorption is enhanced by the addition of organic amendments like manure compost. usda.govnih.gov The interaction with organic matter can also promote degradation through direct substitution reactions. nih.gov Field studies have shown that applying composted municipal green waste to the soil surface can reduce emissions by approximately 75% to 90%. nih.gov

Temperature: Higher soil temperatures generally increase the rate of volatilization. nih.gov Temperature also influences the rate of hydrolysis, with a reported half-life of 13.5 days at 20°C, which decreases to 2 days at 29°C. nih.gov Increasing incubation temperature from 10 to 45 degrees Celsius has been shown to accelerate fumigant degradation by 5-14 times. nih.gov

Soil Texture: The texture of the soil, which is determined by the relative proportions of sand, silt, and clay, affects the movement and volatilization of this compound. While one study indicated that soil texture did not significantly affect the degradation of 1,3-dichloropropene, finer-textured soils showed more rapid degradation of chloropicrin, a related compound. nih.gov

| Soil Parameter | Influence on Volatilization Rate of this compound |

|---|---|

| Moisture | Higher moisture can increase degradation via hydrolysis, while drier conditions may facilitate faster diffusion. nih.govrivm.nl |

| Organic Matter | Increased organic matter leads to greater adsorption and reduced volatilization. usda.govnih.gov |

| Temperature | Higher temperatures increase both volatilization and degradation rates. nih.govnih.gov |

| Texture | The effect on this compound degradation appears minimal, though related compounds are affected. nih.gov |

Atmospheric Dispersion Modeling of Deuterated Compounds

Predicting the movement and concentration of airborne substances like this compound relies on atmospheric dispersion models. nih.govwiley.com The use of deuterated compounds in these studies is advantageous because their unique isotopic signature allows them to be distinguished from their non-deuterated counterparts, enabling precise tracking. Models like CHAIN_2D have been used to simulate and predict the emissions of 1,3-dichloropropene under various field conditions. researchgate.net These models are crucial for estimating potential exposure and understanding the environmental distribution of the compound.

Methodologies for Measuring Emission Flux in Controlled and Field Environments

To accurately quantify the amount of this compound entering the atmosphere, various methods are used to measure its emission flux.

In controlled environments , such as laboratories, packed soil columns are used to study the effects of different application methods on volatilization. usda.gov These studies have shown that factors like injection depth and water management are critical in influencing emission rates. usda.gov

In field environments , methods for measuring fumigant flux are essential for providing data for air dispersion models and for evaluating the effectiveness of different management practices aimed at reducing emissions. nih.govwiley.com Common techniques include the aerodynamic method and the use of dynamic flux chambers. nih.govwiley.com Field studies have demonstrated that practices like deeper injection of the fumigant can reduce emissions. escholarship.org Micrometeorological methods are also employed to continuously measure the volatilization rate over extended periods. nih.gov For instance, one study found that approximately 25% of applied 1,3-dichloropropene volatilized within 14 days after application. epa.gov

Hydrological Transport and Subsurface Migration

The movement of this compound through the soil and into water systems is another critical aspect of its environmental fate.

Leaching Potential in Various Soil Types

The potential for this compound to leach through the soil and into groundwater is a significant concern. nih.govcdc.gov Its mobility in soil is influenced by its low tendency to adsorb to soil particles, which is indicated by its low organic carbon-water partitioning coefficient (Koc). nih.gov This high mobility suggests a potential for leaching, particularly in permeable soils. nih.govepa.gov However, the compound also degrades relatively quickly in most agricultural soils. nih.gov

Studies have shown that rainfall can cause 1,3-dichloropropene to leach to considerable depths in the soil profile. researchgate.net The amount of leaching is also dependent on the soil type, with aged residues of 1,3-dichloropropene showing high mobility in loamy sand soil. epa.gov Research on persistent residues of fumigants suggests that their leaching through soil into water can be significant. usda.gov

| Soil Type | Leaching Potential of this compound |

|---|---|

| Loamy Sand | High mobility of aged residues has been observed. epa.gov |

| Permeable Soils | Generally high potential for leaching. nih.govepa.gov |

Groundwater Contamination Potential and Monitoring Methodologies for Deuterated Tracers

Deuterated compounds are valuable as tracers in groundwater studies to monitor the fate and transport of contaminants. usgs.govproquest.comresearchgate.netosti.gov Their unique properties allow for sensitive detection and provide a means to track the movement of pollutants in the subsurface. usgs.govresearchgate.net Tracer tests using deuterated compounds can help determine aquifer parameters, retardation coefficients, and in-situ biodegradation rates of organic pollutants. proquest.comosti.govscilit.com This information is crucial for managing and remediating contaminated groundwater sites.

Transformation and Degradation Pathways of 1,3 Dichloropropene D4 in Environmental Matrices

Hydrolytic Degradation Mechanisms

Hydrolysis is a critical abiotic process in the degradation of 1,3-Dichloropropene (B49464) and its deuterated analogues in aqueous environments. researchgate.netnih.gov This reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group, leading to the formation of corresponding deuterated alcohol derivatives.

The rate of hydrolysis for 1,3-Dichloropropene is significantly influenced by both pH and temperature. Studies on the non-deuterated compound show that hydrolysis is generally faster under alkaline conditions and is inhibited by low pH. researchgate.netnih.govresearchgate.net Temperature has a pronounced effect, with reaction rates increasing as temperature rises. nih.gov For instance, the hydrolysis half-life of 1,3-Dichloropropene in deionized water at 20°C is approximately 9.8 to 13.5 days. researchgate.netnih.gov At 29°C, the half-life can decrease to as little as 2 days, while at 2°C, it can extend to 90-100 days. nih.gov While specific kinetic data for the D4 isotopologue are not detailed in the available literature, the general trends of pH and temperature dependence are expected to be similar.

| Temperature (°C) | pH | Half-life (days) | Reference |

|---|---|---|---|

| 29 | 5.5 | 2 | nih.gov |

| 29 | 7.5 | 2 | nih.gov |

| 20 | Not Specified | 9.8 | researchgate.netnih.gov |

| 20 | 5, 7, 9 | 13.5 | nih.gov |

| 15 | 5.5 | 11-13 | nih.gov |

| 15 | 7.5 | 11-13 | nih.gov |

| 10 | Not Specified | 51 | nih.gov |

| 2 | 5.5 | 90-100 | nih.gov |

| 2 | 7.5 | 90-100 | nih.gov |

Data presented is for the non-deuterated 1,3-Dichloropropene and serves as a proxy for the expected behavior of the D4 analogue.

The primary and initial product of 1,3-Dichloropropene-D4 hydrolysis is 3-chloroallyl alcohol-D4. nih.govcdc.govinchem.org This transformation occurs for both the cis- and trans-isomers of the parent compound. inchem.org This alcohol can undergo further oxidation in environmental systems to form the more stable 3-chloroacrylic acid-D4. nih.govcdc.govepa.gov Both of these deuterated metabolites are key intermediates in the complete degradation pathway of this compound. cdc.gov Analytical methods have been developed for the detection of these non-deuterated degradates in water and soil, which could be adapted for their deuterated counterparts. epa.govepa.gov

The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org In the hydrolysis of this compound, the rate-determining step involves the cleavage of a carbon-chlorine bond, not a carbon-hydrogen or carbon-deuterium bond. Therefore, any observed KIE would be a secondary kinetic isotope effect. Secondary KIEs are typically much smaller than primary KIEs, with values often close to 1.0. princeton.edu The presence of deuterium atoms on the carbon backbone may slightly alter the vibrational frequencies of bonds at the reaction center, leading to a minor change in the hydrolysis rate compared to the non-deuterated compound.

Biotransformation Pathways

Microbial activity is a significant driver for the degradation of 1,3-Dichloropropene and its transformation products in soil. core.ac.uknih.gov While the initial hydrolysis can be a purely chemical process, the subsequent breakdown of intermediates like 3-chloroallyl alcohol is predominantly biological. nih.govresearchgate.net

Soils with a history of repeated fumigant application often harbor microbial communities with an enhanced capacity to degrade 1,3-Dichloropropene. nih.govresearchgate.net These adapted microbial consortia are expected to be equally effective in degrading the deuterated form. Several aerobic bacterial genera have been identified as capable of biodegrading 1,3-Dichloropropene, including Pseudomonas, Rhodococcus, Alcaligenes, Paenibacillus, Bacillus, and Microbacterium. researchgate.net The degradation pathway in these organisms typically begins with a hydrolytic dehalogenation step, converting this compound to 3-chloroallyl alcohol-D4, which then enters central metabolic pathways. nih.govresearchgate.net

Specific bacterial strains capable of utilizing 1,3-Dichloropropene as a carbon and energy source have been isolated and characterized. nih.gov A prominent example is Pseudomonas cichorii 170, a gram-negative bacterium isolated from soil repeatedly treated with the fumigant. core.ac.ukresearchgate.net This strain can grow on 1,3-Dichloropropene, 3-chloroallyl alcohol, and 3-chloroacrylic acid. core.ac.uknih.gov The initial step in its metabolic pathway is catalyzed by a hydrolytic haloalkane dehalogenase enzyme that converts 1,3-Dichloropropene to 3-chloroallyl alcohol. nih.govresearchgate.net Another isolated organism is Rhodococcus sp. strain AS2C, which degrades the compound cometabolically. nih.gov These specialized strains are presumed to metabolize this compound through the same enzymatic pathways, as the substrate specificity of the dehalogenase enzymes is unlikely to be significantly hindered by the isotopic substitution.

Enzymatic Mechanisms of Dehalogenation and Mineralization (e.g., chloroacrylate dehalogenases)

The biodegradation of 1,3-dichloropropene in soil and aquatic environments is a multi-step enzymatic process carried out by various microorganisms. While studies have not specifically used this compound, the pathway for the parent compound is well-documented and serves as the primary model. The process begins with the initial conversion of 1,3-dichloropropene to more biodegradable intermediates, followed by dehalogenation and entry into central metabolic pathways.

The established degradation pathway involves two main stages:

Initial Hydrolysis and Oxidation: The first step is the conversion of both cis- and trans-isomers of 1,3-dichloropropene to their corresponding 3-chloroallyl alcohols. nih.govcore.ac.uk This conversion can occur as a chemical hydrolysis reaction in the soil but is also catalyzed enzymatically by hydrolytic haloalkane dehalogenases, such as the DhaA enzyme found in bacteria like Pseudomonas cichorii and Rhodococcus rhodochrous. nih.govresearchgate.net These 3-chloroallyl alcohols are then oxidized in two subsequent steps, likely by alcohol and aldehyde dehydrogenases, to form cis- and trans-3-chloroacrylic acid. nih.govresearchgate.net

Dehalogenation and Mineralization: The key step in detoxification and mineralization is the cleavage of the carbon-chlorine bond in the 3-chloroacrylic acid intermediates. This is accomplished by specialized enzymes known as 3-chloroacrylic acid dehalogenases (CaaD). nih.gov Microorganisms often possess separate, isomer-specific dehalogenases for the cis- and trans- forms of 3-chloroacrylic acid. nih.govcore.ac.uk For instance, Pseudomonas pavonaceae 170 utilizes a trans-specific CaaD. dntb.gov.ua These enzymes catalyze a hydrolytic dehalogenation, converting 3-chloroacrylate (B1242026) into malonate semialdehyde, which can then be further metabolized and enter the Krebs cycle, leading to complete mineralization. nih.gov

The enzymatic sequence is summarized in the table below.

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1 | 1,3-Dichloropropene | Haloalkane Dehalogenase | 3-Chloroallyl alcohol |

| 2 | 3-Chloroallyl alcohol | Alcohol/Aldehyde Dehydrogenase | 3-Chloroacrylic acid |

| 3 | 3-Chloroacrylic acid | 3-Chloroacrylic Acid Dehalogenase (CaaD) | Malonate semialdehyde |

Enhanced Biodegradation Phenomena with Deuterated Compounds

Enhanced biodegradation is a phenomenon where repeated application of a pesticide to a soil environment leads to an accelerated rate of its degradation. This occurs because the initial applications select for and stimulate the growth of microbial populations that can utilize the compound as a source of carbon and energy. researchgate.netnih.gov This effect has been documented for 1,3-dichloropropene, where soils with a history of fumigation show significantly faster degradation rates than untreated soils. researchgate.net

Photochemical Degradation in Atmospheric and Aquatic Systems

The photochemical degradation of 1,3-dichloropropene is a relevant fate process, particularly in the atmosphere. Direct photolysis in aquatic systems appears to be a less significant pathway compared to other processes like hydrolysis and volatilization.

Photolysis Rates and Quantum Yields of Deuterated 1,3-Dichloropropene

Specific data on the photolysis rates and quantum yields for this compound are not available in the published literature. For the non-deuterated compound, direct photolysis (photodegradation from direct absorption of light) is not considered a primary degradation pathway. cdc.gov Studies have shown that photo irradiation has little to no effect on the hydrolysis rate of 1,3-dichloropropene in water. researchgate.netnih.gov

In the atmosphere, the degradation of 1,3-dichloropropene is dominated by its reaction with photochemically produced hydroxyl radicals (•OH) and, to a lesser extent, ozone. cdc.govnih.gov The atmospheric half-life for the reaction with hydroxyl radicals is estimated to be approximately 12 hours for the cis-isomer and 7 hours for the trans-isomer. nih.gov

Identification of Phototransformation Products

Research into the direct phototransformation products of this compound in aquatic systems has not been published. However, studies on the atmospheric degradation of the parent compound have identified several transformation products resulting from reactions with ozone and hydroxyl radicals. These products include:

Formyl chloride cdc.gov

Chloroacetaldehyde cdc.gov

Chloroacetic acid cdc.gov

Formic acid cdc.gov

Hydrogen chloride cdc.gov

Carbon monoxide and carbon dioxide cdc.gov

These products arise from the oxidative cleavage of the molecule in the gas phase.

Influence of Environmental Factors on Phototransformation Kinetics

pH: Hydrolysis is pH-dependent, with higher pH levels favoring the reaction. nih.gov

Temperature: Increased temperature accelerates degradation rates. nih.gov

Soil Moisture and Organic Matter: Higher soil moisture and organic content generally increase the rate of degradation. researchgate.netnih.govnih.gov

While direct photolysis in water is not a major pathway, the photodecomposition in the atmosphere may be enhanced by the presence of atmospheric particulates. epa.gov Factors influencing atmospheric degradation would include the concentration of hydroxyl radicals and ozone, sunlight intensity, and the presence of other atmospheric compounds. usda.gov

Isotopic Effects on Degradation Kinetics

The substitution of hydrogen (¹H) with deuterium (²H) in a molecule can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced for deuterium because it doubles the mass of the atom. libretexts.org The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD), i.e., KIE = kH/kD.

The underlying principle of the KIE is that the C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step of a degradation pathway, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "normal" KIE where kH/kD > 1. libretexts.orgprinceton.edu For deuterium, this effect can be substantial, with kH/kD values often ranging from 6 to 10. wikipedia.org

While no specific KIE values have been published for the degradation of this compound, the principle can be applied to its potential degradation pathways:

Enzymatic Degradation: In the biodegradation pathway, if a step involving C-H bond cleavage, such as the oxidation of the 3-chloroallyl alcohol intermediate, is rate-limiting, then the deuterated compound would be expected to be metabolized more slowly than its non-deuterated counterpart.

Atmospheric Degradation: The primary atmospheric degradation pathway involves hydrogen abstraction by hydroxyl radicals. This C-H bond cleavage is central to the reaction. Therefore, a significant KIE is expected, meaning this compound would likely have a longer atmospheric half-life than 1,3-dichloropropene. Studies on similar molecules, like chloromethane, have measured deuterium KIEs (kH/kD) of 1.41 for reactions with OH radicals, confirming that deuteration slows the degradation rate. nih.gov

Deuterium Isotope Effects in Abiotic Transformation Processes

The primary abiotic transformation process for 1,3-dichloropropene in soil and water is hydrolysis. This reaction involves the substitution of a chlorine atom with a hydroxyl group to form 3-chloroallyl alcohol. The rate of this reaction is influenced by factors such as temperature and pH. wur.nl

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which may alter the rate of abiotic degradation. The C-D bond is stronger than the C-H bond, and thus reactions that involve the breaking of a C-H bond in the rate-determining step are typically slower when deuterium is substituted for hydrogen. This is known as a primary kinetic isotope effect.

In the context of hydrolysis of this compound, a significant primary kinetic isotope effect is not anticipated if the C-H (or C-D) bonds are not directly broken during the rate-determining step of the hydrolysis reaction. However, secondary isotope effects, which arise from isotopic substitution at a position adjacent to the reaction center, may be observed. These effects are generally smaller than primary isotope effects. For the hydrolysis of this compound, a small secondary isotope effect might be observed, but it is not expected to dramatically alter the abiotic degradation pathway or its products.

Table 1: Abiotic Degradation Data for 1,3-Dichloropropene (Non-Deuterated Analogue)

| Parameter | Value | Conditions | Reference |

| Half-life in soil | 3 to 25 days | 20°C | researchgate.net |

| Disappearance rate in sandy soils | 2-3.5% per day | 15-20°C | wur.nl |

| Disappearance rate in clay-containing soils | Up to 25% per day | 20°C | wur.nlresearchgate.net |

Note: The data in this table pertains to the non-deuterated 1,3-dichloropropene. The degradation rates for this compound may differ due to isotope effects.

Deuterium Isotope Effects in Biotic Transformation Processes

The biotic degradation of 1,3-dichloropropene is a significant pathway in the environment, primarily carried out by soil microorganisms. nih.govcore.ac.uk The initial enzymatic attack is often catalyzed by a haloalkane dehalogenase, which converts 1,3-dichloropropene to 3-chloroallyl alcohol. nih.govnih.gov This is followed by the action of alcohol dehydrogenase and aldehyde dehydrogenase to produce 3-chloroacrylic acid. nih.govresearchgate.net

The presence of deuterium in this compound can have a more pronounced effect on biotic transformation rates compared to abiotic processes, as enzymatic reactions are often highly sensitive to isotopic substitution. If the cleavage of a C-H bond is involved in the rate-determining step of an enzymatic reaction, a significant primary kinetic isotope effect can be expected.

For example, the oxidation of 3-chloroallyl alcohol-d_x_ to 3-chloroacrylic acid-d_y_ by alcohol dehydrogenase involves the breaking of a C-H bond at the carbon bearing the alcohol group. The substitution of hydrogen with deuterium at this position would likely lead to a slower reaction rate. The magnitude of this isotope effect would provide valuable information about the transition state of the enzymatic reaction.

Table 2: Key Enzymes and Products in the Biotic Degradation of 1,3-Dichloropropene

| Step | Enzyme | Substrate | Product | Reference |

| 1 | Haloalkane Dehalogenase | 1,3-Dichloropropene | 3-Chloroallyl alcohol | nih.govnih.gov |

| 2 | Alcohol Dehydrogenase | 3-Chloroallyl alcohol | 3-Chloroallyl aldehyde | researchgate.net |

| 3 | Aldehyde Dehydrogenase | 3-Chloroallyl aldehyde | 3-Chloroacrylic acid | researchgate.net |

| 4 | 3-Chloroacrylic acid dehalogenase | 3-Chloroacrylic acid | Malonic acid semialdehyde | nih.govnih.gov |

Note: This table outlines the general biotic degradation pathway. The rates of these enzymatic steps for this compound may be altered due to deuterium isotope effects.

While specific experimental data on the deuterium isotope effects in the biotic transformation of this compound are not available in the reviewed literature, the study of such effects could serve as a powerful tool to elucidate the mechanisms of the enzymes involved in its degradation.

Analytical Methodologies for 1,3 Dichloropropene D4 in Complex Environmental Samples

Sample Preparation Techniques for Deuterated Volatile Organic Compounds

Sample preparation is a crucial step that aims to isolate and concentrate analytes of interest from complex matrices like water, air, soil, and sediment. For deuterated volatile organic compounds (VOCs) such as 1,3-Dichloropropene-D4, the chosen technique must be efficient and reproducible.

Purge-and-trap is a dynamic headspace technique and a standard method for the analysis of VOCs in aqueous samples. teledynelabs.com This method is widely used in regulatory protocols, such as U.S. EPA Methods 502.2, 524.2, and 624, for the determination of 1,3-dichloropropene (B49464). cdc.gov The process involves bubbling an inert gas, typically helium, through a water sample. teledynelabs.comresearchgate.net Volatile compounds, including this compound, are partitioned from the aqueous phase into the gas phase. This gas stream is then passed through a trap containing one or more sorbent materials where the organic compounds are retained. teledynelabs.comepa.gov After the purging process is complete, the trap is rapidly heated and backflushed with the inert gas, desorbing the concentrated analytes directly into a gas chromatograph (GC) for separation and analysis. cdc.govepa.gov

Table 1: Typical Purge-and-Trap Parameters for VOC Analysis in Water

| Parameter | Typical Setting | Purpose | Source(s) |

|---|---|---|---|

| Sample Volume | 5 - 25 mL | Standardized volume for consistent purging efficiency. | epa.gov |

| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the sample matrix. | cdc.govresearchgate.net |

| Purge Flow Rate | 20 - 50 mL/min | Affects the rate of analyte transfer to the trap. | teledynelabs.com |

| Purge Time | 10 - 15 min | Duration required for efficient removal of volatiles. | teledynelabs.com |

| Sample Temperature | Ambient to 80°C | Higher temperatures can increase the volatility of some compounds. | epa.govepa.gov |

| Trap Sorbents | Tenax®, Silica (B1680970) Gel, Carbon Molecular Sieve | Combination of sorbents to effectively trap a wide range of VOCs. | researchgate.netglsciences.eu |

| Desorption Temperature | 180 - 250°C | Temperature needed to release trapped analytes into the GC. | cdc.govepa.gov |

Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.netnih.gov It is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber. nih.govhilarispublisher.com For VOC analysis in water and air, headspace (HS) SPME is the most common approach. hilarispublisher.comlawdata.com.tw In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix interferences. lawdata.com.twnih.gov

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. lawdata.com.tw For a broad range of VOCs, including chlorinated compounds, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. lawdata.com.twuwaterloo.ca Key parameters that require optimization include extraction time, temperature, and sample agitation to facilitate equilibrium between the sample and the fiber coating. researchgate.netlawdata.com.tw After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis. hilarispublisher.comnih.gov SPME is valued for its simplicity, sensitivity, and reduced solvent consumption. nih.govlawdata.com.tw

Table 2: Common Parameters for SPME of VOCs

| Parameter | Typical Setting/Options | Purpose | Source(s) |

|---|---|---|---|

| Sampling Mode | Headspace (HS) or Direct Immersion (DI) | HS mode is preferred for complex matrices to reduce interference. | nih.govhilarispublisher.com |

| Fiber Coating | DVB/CAR/PDMS, PDMS, PA | Selected based on analyte polarity; DVB/CAR/PDMS is effective for a wide range of VOCs. | researchgate.netlawdata.com.twuwaterloo.ca |

| Extraction Temperature | 20 - 80°C | Affects the partitioning equilibrium and kinetics of extraction. | researchgate.netlawdata.com.tw |

| Extraction Time | 15 - 40 min | Time required to reach equilibrium or for reproducible pre-equilibrium extraction. | researchgate.netlawdata.com.tw |

| Sample Agitation | Stirring or Sonication | Increases the rate of mass transfer of analytes to the headspace and fiber. | researchgate.net |

| Desorption | Thermal in GC inlet | Rapidly transfers analytes from the fiber to the GC column. | nih.gov |

For solid and semi-solid matrices like soil and sediment, solvent extraction is a common and effective preparation technique, particularly for samples with higher analyte concentrations. cdc.govepa.gov The method involves the extraction of 1,3-dichloropropene isomers by mixing the sample with a suitable organic solvent. iss.itwur.nl Methanol (B129727) is frequently used as the extraction solvent because it also acts as a preservative, inhibiting microbial degradation of the analytes. epa.govusgs.gov

The procedure typically involves adding a known mass of the sample to a vial containing the solvent. iss.it The mixture is then vigorously agitated using a shaker or vortex mixer to ensure intimate contact between the sample and the solvent. iss.it After agitation, the solid particles are allowed to settle, or the sample is centrifuged to separate the solid and liquid phases. iss.it An aliquot of the solvent extract is then taken for analysis. For GC analysis, the methanol extract is often diluted with water before being introduced into a purge-and-trap system. epa.gov The use of this compound as a surrogate, spiked into the sample prior to extraction, is vital for quantifying the efficiency of the extraction process. mdpi.com

Table 3: Parameters for Solvent Extraction of 1,3-Dichloropropene from Soil

| Parameter | Typical Setting/Options | Purpose | Source(s) |

|---|---|---|---|

| Sample Mass | 5 - 10 g | A representative amount of the solid matrix. | epa.goviss.it |

| Extraction Solvent | Methanol, Hexane, Xylene | Chosen for its ability to efficiently dissolve the target analytes. | epa.goviss.itwur.nl |

| Solvent Volume | 10 mL | Sufficient volume to ensure complete wetting and extraction of the sample. | iss.itwur.nl |

| Extraction Method | Mechanical Shaking, Vortexing | Provides energy to facilitate the transfer of analytes from the matrix to the solvent. | iss.it |

| Extraction Time | 15 - 30 min | Duration to allow for effective partitioning of analytes into the solvent. | iss.it |

| Separation | Centrifugation or Settling | Separates the solid matrix from the liquid extract before analysis. | iss.it |

Chromatographic Separation Techniques

Following sample preparation and extraction, gas chromatography (GC) is the definitive technique for separating volatile compounds like this compound prior to their detection and quantification.

Gas chromatography is the premier technique for separating the cis- and trans-isomers of 1,3-dichloropropene. iss.it The separation occurs as the vaporized analytes, carried by an inert gas, travel through a long, thin capillary column. postnova.com The inside of the column is coated with a stationary phase, and separation is achieved based on the differential partitioning of the isomers between the mobile gas phase and the stationary liquid phase. sigmaaldrich.com

While the deuterated (D4) and non-deuterated forms of 1,3-dichloropropene have nearly identical retention times and will co-elute or elute very closely from the GC column, they are readily distinguished by a mass spectrometer (MS) detector. cdc.gov The MS detector ionizes the eluting molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. Since this compound is heavier than its non-deuterated analog, it produces ions with a higher m/z, allowing for clear, interference-free differentiation and quantification of both the analyte and the deuterated standard. For example, the non-deuterated isomers are often quantified using the ion at m/z 75. iss.it

The selection of an appropriate GC column is the most critical factor in achieving a successful separation. restek.com The primary goal is to obtain baseline resolution of the cis- and trans-isomers of 1,3-dichloropropene from each other and from other potential contaminants in the sample. researchgate.net Since the deuterated and non-deuterated analogs have very similar chromatographic behavior, a column that resolves the native isomers will also resolve the deuterated isomers. cdc.govcdc.gov

The choice of stationary phase is the most important decision. sigmaaldrich.com Stationary phase polarity is a key consideration; for semi-volatile compounds like 1,3-dichloropropene, a low- to mid-polarity column is generally preferred. restek.com Columns with a stationary phase of 5% phenyl-methylpolysiloxane are very common and effective for this analysis. postnova.com Column dimensions—length, internal diameter (I.D.), and film thickness—also play a significant role. Longer columns provide more theoretical plates and thus better resolution, while smaller I.D. columns increase efficiency. trajanscimed.com Thicker films can increase retention and sample capacity but may also increase bleed at higher temperatures. restek.com

Table 4: Recommended GC Column Characteristics for 1,3-Dichloropropene Isomer Separation

| Parameter | Recommended Specification | Rationale | Source(s) |

|---|---|---|---|

| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) or DB-VRX | Low- to mid-polarity phase provides good selectivity for chlorinated hydrocarbons. | iss.itpostnova.com |

| Column Length | 30 - 60 m | Longer columns provide higher efficiency and better resolution of isomers. | postnova.comrestek.com |

| Internal Diameter (I.D.) | 0.25 - 0.32 mm | 0.25 mm I.D. offers a good balance of efficiency and sample capacity. | iss.ittrajanscimed.com |

| Film Thickness | 1.0 - 1.5 µm | Thicker films increase retention and resolution for volatile compounds. | iss.itpostnova.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport analytes through the column. | postnova.com |

Spectrometric Detection and Quantification

Spectrometric methods, particularly those coupled with chromatographic separation, form the cornerstone of quantitative analysis for this compound. These techniques offer the high sensitivity and selectivity required to detect and measure the compound at trace levels in environmental samples such as soil, water, and air. inchem.orgcdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) Mode

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied technique for the analysis of volatile organic compounds like 1,3-Dichloropropene. silcotek.com For trace-level quantification in complex samples, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity compared to full-scan mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions that are characteristic of the analyte of interest. This reduces chemical noise from matrix interferences and allows for lower detection limits. silcotek.comnih.gov

For the analysis of 1,3-Dichloropropene and its deuterated isotopologue, this compound, specific quantitation and confirmation ions are selected. The quantitation ion is typically the most abundant ion in the mass spectrum, while qualifier ions are used to confirm the identity of the compound. The four-dalton mass shift of this compound allows for its clear differentiation from the unlabeled compound.

Table 1: Characteristic Ions for 1,3-Dichloropropene and this compound in GC-MS (SIM Mode) Note: The mass spectrum of this compound is not widely published; these ions are predicted based on the fragmentation of the parent compound and the position of the deuterium (B1214612) labels. The primary fragmentation is the loss of a chlorine atom.

| Compound | Formula | Molecular Weight (g/mol) | Proposed Quantitation Ion (m/z) | Proposed Qualifier Ions (m/z) | Rationale |

|---|---|---|---|---|---|

| 1,3-Dichloropropene (cis/trans) | C₃H₄Cl₂ | 110.97 | 75 | 110, 112 | The [M-Cl]⁺ fragment (C₃H₄Cl⁺) is the base peak (m/z 75). iss.itepa.gov Molecular ions are observed at m/z 110 and 112, reflecting the isotopic pattern of two chlorine atoms. iss.it |

| This compound (cis/trans) | C₃D₄Cl₂ | 114.99 | 79 | 114, 116 | The deuterated [M-Cl]⁺ fragment (C₃D₄Cl⁺) is predicted to be the base peak (m/z 79). The molecular ions are shifted to m/z 114 and 116. |

The analytical method typically involves sample extraction with an organic solvent, followed by direct injection into the GC-MS system. iss.it The chromatographic separation is often performed on a capillary column suitable for volatile compounds, such as a DB-VRX column. iss.it

Use of this compound as an Internal Standard in Environmental Monitoring

In quantitative environmental analysis, the use of an internal standard is critical to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known amount to every sample, standard, and blank before preparation. It corrects for variations in extraction efficiency, sample volume, and instrument response.

Deuterated analogs of target analytes, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based methods. This is because they co-elute chromatographically and have nearly identical extraction and ionization behavior to their non-deuterated counterparts. However, they are easily distinguished by their difference in mass, preventing interference with the quantification of the native analyte.

While methods for 1,3-Dichloropropene have historically used other compounds like 2-bromo-1-chloropropane (B110360) or 1,3,5-tribromobenzene (B165230) as internal standards, the use of this compound offers superior accuracy by more closely mimicking the behavior of the target analyte throughout the entire analytical process. inchem.orgiss.itepa.gov This is especially important when analyzing complex matrices where significant and variable signal suppression or enhancement (matrix effects) can occur.

High-Resolution Mass Spectrometry for Metabolite Identification

Understanding the metabolic fate of environmental contaminants is essential for risk assessment. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying unknown metabolites. chromatographyonline.comnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass of an ion with very high accuracy (typically < 5 ppm), which allows for the determination of its elemental composition. chromatographyonline.comnih.gov

The use of this compound is particularly advantageous in metabolite identification studies. By treating a biological system with a mixture of the labeled and unlabeled compound, metabolites can be readily identified by searching for characteristic isotopic doublets in the mass spectrum. Every metabolite originating from 1,3-Dichloropropene will appear as a pair of peaks separated by four daltons, corresponding to the unlabeled and D4-labeled forms. This "isotope pattern filtering" allows for the rapid differentiation of true metabolites from endogenous background interferences. nih.gov

Furthermore, the accurate mass measurement provided by HRMS can elucidate the metabolic transformation that has occurred. chromatographyonline.com For example, the primary route of metabolism for 1,3-Dichloropropene involves conjugation with glutathione (B108866). cdc.gov HRMS can confirm this pathway by identifying metabolites whose elemental composition corresponds to the addition of glutathione to the parent molecule.

Table 2: Common Biotransformations and Corresponding Mass Shifts for Metabolite Identification using HRMS

| Biotransformation | Change in Elemental Composition | Exact Mass Change (Da) | Expected Metabolite Mass (C₃H₄Cl₂) | Expected Metabolite Mass (C₃D₄Cl₂) |

|---|---|---|---|---|

| Hydroxylation | +O | +15.9949 | 126.9694 | 130.9944 |

| Glutathione Conjugation (GSH) | +C₁₀H₁₇N₃O₆S | +307.0838 | 418.0583 | 422.0833 |

| Mercapturic Acid Formation | +C₅H₉NO₃S | +163.0303 | 273.9998 | 278.0248 |

Advanced Analytical Approaches

Beyond routine quantification, advanced analytical methods are being explored to provide deeper insights into the environmental fate and sources of contaminants like 1,3-Dichloropropene.

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment

Compound-Specific Isotope Analysis (CSIA) using Isotope Ratio Mass Spectrometry (IRMS) is an advanced technique used to trace the sources and transformation processes of environmental pollutants. nih.gov This method measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a specific compound. Subtle variations in these ratios can occur depending on the manufacturing process of the chemical and the extent of its degradation in the environment, as degradation processes often favor one isotope over another (kinetic isotope effects). mdpi.com

By analyzing the chlorine isotope signature (δ³⁷Cl) of 1,3-Dichloropropene found at a contaminated site, it may be possible to differentiate between different sources or to quantify the extent of natural attenuation. mdpi.com While this technique is typically applied to the unlabeled compound, this compound serves as an invaluable tool in controlled laboratory or field studies. By introducing the D4-labeled compound as a tracer, researchers can precisely measure degradation rates and establish the kinetic isotope effects associated with specific degradation pathways (e.g., reductive dehalogenation) without interference from pre-existing contamination. mdpi.com This information is critical for validating and calibrating CSIA models used for source apportionment and assessing the efficacy of remediation strategies.

Coupled Techniques for in situ Monitoring of Deuterated Compounds

Traditional environmental monitoring relies on the collection of discrete grab samples followed by laboratory analysis. This approach can be costly and may not capture the temporal variability of contaminant concentrations. In situ monitoring techniques aim to provide more continuous, real-time data directly in the field.

Passive sampling is a promising approach for in situ monitoring of waterborne contaminants. researchgate.net Devices like the Polar Organic Chemical Integrative Sampler (POCIS) or others containing a sorbent phase are deployed in a water body for an extended period. They accumulate contaminants over time, providing a time-weighted average concentration. researchgate.net

This compound can be used in conjunction with passive samplers as a Performance Reference Compound (PRC). A known amount of the PRC is spiked onto the sampler's sorbent before deployment. The rate at which the PRC is lost from the sampler during deployment is used to calculate the site-specific sampling rate of the target analyte (unlabeled 1,3-Dichloropropene), improving the accuracy of the concentration estimates. This approach helps to account for the influence of environmental factors like water flow and temperature on the sampler's uptake kinetics.

Ecological and Environmental Impact Assessment Methodologies

Modeling Environmental Concentrations and Exposure Pathways for Deuterated Analogs

Modeling is an essential tool for predicting the distribution and concentration of pesticides in the environment. For deuterated analogs like 1,3-Dichloropropene-D4, existing models developed for the non-deuterated parent compound are adapted. These adaptations account for the subtle but significant differences in physicochemical properties imparted by the heavier deuterium (B1214612) isotope, such as changes in molecular weight and bond strength, which can influence reaction rates (the kinetic isotope effect).

1,3-Dichloropropene (B49464) is a volatile compound, and a significant portion of it, when used as a soil fumigant, can be released into the atmosphere. epa.govcdc.gov Air dispersion models are used to predict the downwind concentrations of such compounds to assess potential inhalation exposure. ca.gov

For 1,3-Dichloropropene, models like the Industrial Source Complex Short-Term model (ISCST3) and AERMOD are commonly employed. ca.govnih.gov These Gaussian plume models simulate how pollutants disperse in the atmosphere based on factors like emission rates, wind speed, and atmospheric stability. nih.govhanfordvapors.com

When applying these models to a deuterated analog like this compound, specific parameters must be adjusted:

Molecular Weight: The increased mass of the D4 analog slightly alters its density and atmospheric diffusion rate.

Degradation Rates: The primary atmospheric degradation pathway for 1,3-Dichloropropene is reaction with photochemically produced hydroxyl radicals. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning the degradation rate for the deuterated compound may be slower. This phenomenon, known as the kinetic isotope effect, would need to be quantified and incorporated into the model to accurately predict persistence and concentration in the air.

The California Department of Pesticide Regulation (DPR) utilizes an integrated system called AERFUM, which employs AERMOD, to manage simulations for soil fumigants and could be adapted for deuterated analogs. ca.govca.gov

Table 1: Air Dispersion Model Parameters for Deuterated Analogs

| Model Type | Key Model Input | Consideration for this compound |

|---|---|---|

| Gaussian Plume (e.g., AERMOD, ISCST3) | Emission Rate | Based on application method and soil volatilization, which is slightly affected by molecular weight. |

| Gaussian Plume (e.g., AERMOD, ISCST3) | Atmospheric Diffusion Coefficient | Adjusted for higher molecular weight. |

| Gaussian Plume (e.g., AERMOD, ISCST3) | Atmospheric Half-life (Degradation) | Modified to account for the kinetic isotope effect on reactions with hydroxyl radicals. |

Groundwater contamination is a potential risk for mobile and persistent pesticides. marylandgolfbmp.org Deuterated compounds are frequently used as tracers to study groundwater flow and contaminant transport because their physical transport behavior is nearly identical to their non-deuterated counterparts, yet they are analytically distinguishable. researchgate.net

Models for groundwater transport, such as those based on the advection-dispersion equation, are used to predict the movement and concentration of solutes. hatarilabs.com When using this compound as a tracer for its parent compound, the model would simulate its movement based on:

Advection: The bulk movement of groundwater.

Dispersion: The spreading of the contaminant plume due to variations in water velocity.

Sorption: The binding of the compound to aquifer materials. proquest.com

Degradation: Chemical or microbial breakdown.

While deuterated water is often used as an ideal conservative tracer, deuterated organic compounds like this compound can provide more specific insights into the fate of the actual contaminant. researchgate.netproquest.com The retardation factor, which accounts for sorption, and the degradation rate would be the key parameters distinguishing the D4 analog from a simple water tracer. These parameters for the deuterated form are expected to be very similar but not identical to the parent compound, with potential slight differences in degradation rates due to the kinetic isotope effect. proquest.com

The behavior of a pesticide in the soil determines its effectiveness and its potential for off-site movement into air or water. pesticidestewardship.org Key processes governing soil fate include adsorption to soil particles, volatilization, chemical and microbial degradation, and leaching. researchgate.neteagri.org

The HYDRUS model is a sophisticated tool used to simulate the movement of water, heat, and solutes in variably saturated soils and is used to estimate emissions of 1,3-Dichloropropene. nih.gov To model the fate and transport of this compound, HYDRUS or similar vadose zone transport models would be parameterized with data specific to the deuterated compound.

Key parameters for adjustment include:

Sorption Coefficient (Koc): This measures the tendency of the chemical to bind to soil organic carbon. While expected to be very similar for the D4 and H4 versions, it must be experimentally verified. eagri.org

Degradation Rate: Hydrolysis and biodegradation are major degradation pathways for 1,3-Dichloropropene in soil. nih.govnih.gov The rates of these reactions may be slower for the D4 analog due to the kinetic isotope effect, potentially leading to slightly greater persistence. This is a critical parameter for accurately modeling its fate.

Volatilization Rate: The rate of conversion from a liquid or dissolved state to a gas depends on vapor pressure and Henry's Law constant, which are slightly different for deuterated compounds due to the change in mass. epa.gov

Using this compound in controlled laboratory or field studies allows for the precise measurement of these parameters, which can then be used to validate and refine the models.

Methodological Considerations for Ecosystem Exposure Studies Using Deuterated Tracers

Deuterated compounds are invaluable in ecosystem exposure studies because they allow researchers to track a substance's pathway without altering the system with radioactive labels. frontiersin.orgnih.gov The use of this compound allows for the unambiguous identification and quantification of the applied pesticide and its transformation products, distinguishing them from any pre-existing environmental background of the non-deuterated form.

Pesticides can inadvertently affect non-target organisms, leading to disruptions in biodiversity and ecosystem function. nih.govresearchgate.net Assessing this exposure is a key component of risk assessment. Deuterated tracers provide a precise method for quantifying the uptake, distribution, and metabolism of a pesticide in organisms like earthworms, insects, or aquatic life. mdpi.com

Methodologies for these studies involve:

Application: The deuterated pesticide is applied in a controlled environment (e.g., a microcosm or mesocosm) that simulates a natural ecosystem and includes the non-target species of interest.

Sampling: Organisms and environmental compartments (soil, water, sediment) are sampled over time.

Analysis: Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify the concentration of this compound and its specific metabolites.

Modeling: Pharmacokinetic models can be developed from the data to understand how the organism absorbs, distributes, metabolizes, and excretes the compound.

This approach allows researchers to trace the exact pathways of exposure—be it through dermal contact, ingestion, or inhalation—and to understand the biotransformation processes within the organism. cdc.gov

The fundamental reason for using this compound in environmental studies is to trace the fate of its non-deuterated counterpart. While their behavior is very similar, it is not identical. The primary difference arises from the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to the C-H bond.

This difference means that any reaction where the breaking of a C-H bond is the rate-limiting step will proceed more slowly for the deuterated compound. nih.gov

Table 2: Comparative Environmental Properties of 1,3-Dichloropropene and its Deuterated Analog

| Environmental Process | Controlling Property | Expected Behavior of this compound vs. Non-Deuterated Form | Reason |

|---|---|---|---|

| Volatilization | Vapor Pressure, Henry's Law Constant | Slightly lower rate | Slightly lower vapor pressure due to increased molecular weight. |

| Leaching in Soil | Water Solubility, Sorption (Koc) | Nearly identical | Isotopic substitution has a minimal effect on solubility and sorption characteristics. |

| Biodegradation | Enzymatic reaction rates | Slower rate | Kinetic Isotope Effect (KIE) on C-D bond cleavage by microbial enzymes. |

| Chemical Degradation (e.g., Hydrolysis) | Chemical reaction rates | Slightly slower if C-H bond cleavage is rate-limiting; otherwise, nearly identical. | KIE is relevant only if the C-H/C-D bond is broken in the rate-determining step. Hydrolysis of 1,3-Dichloropropene primarily involves the chlorine atoms. nih.gov |

| Atmospheric Photodegradation | Reaction with OH radicals | Slower rate | KIE on hydrogen abstraction by hydroxyl radicals. |

By understanding these subtle differences, scientists can use data from this compound tracer studies to build highly accurate models for the environmental fate of the more widely used non-deuterated 1,3-Dichloropropene. The deuterated analog acts as a nearly perfect tracer, allowing for precise tracking while also providing insight into reaction mechanisms through the kinetic isotope effect.

Development of Predictive Models for Deuterated Transformation Products of this compound

The assessment of the ecological and environmental impact of pesticides and their transformation products is a critical aspect of environmental science. For isotopically labeled compounds such as this compound, predicting the formation and fate of their deuterated transformation products presents a unique set of challenges and opportunities. The development of predictive models, including Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and machine learning approaches, is essential for a comprehensive risk assessment. While direct research on predictive modeling for the deuterated transformation products of this compound is not extensively available in public literature, the principles and methodologies from related fields can be applied to understand and forecast their environmental behavior.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. wikipedia.orgeuropa.eu These models are founded on the principle that the properties of a chemical are determined by its molecular structure.

Theoretical Application to this compound Transformation Products:

For the deuterated transformation products of this compound, SAR and QSAR models would be invaluable in predicting their persistence, bioaccumulation, and toxicity. The primary difference between the deuterated and non-deuterated transformation products lies in the mass of the hydrogen isotopes. This seemingly small change can influence the vibrational frequencies of chemical bonds and, consequently, the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).

The KIE can lead to differences in the rates and pathways of degradation between the deuterated and non-deuterated forms of 1,3-Dichloropropene and its metabolites. For instance, if a C-D bond is broken in the rate-determining step of a degradation reaction, the reaction will be slower compared to the breaking of a corresponding C-H bond. scispace.com This could potentially lead to a longer environmental persistence of the deuterated transformation products.

To develop QSAR models for these compounds, a dataset of deuterated molecules with experimentally determined environmental fate properties would be required. Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and pKa.

A statistical model would then be built to correlate these descriptors with the observed environmental properties. The resulting QSAR equation could be used to predict the properties of other, untested deuterated transformation products.

Challenges in QSAR Model Development:

A significant challenge in developing QSAR models for deuterated compounds is the scarcity of experimental data. The synthesis and environmental testing of a wide range of deuterated transformation products are resource-intensive. Furthermore, standard QSAR models may not adequately capture the subtle electronic and steric effects introduced by deuterium substitution. Therefore, specialized descriptors that account for isotopic labeling may need to be developed and validated.

| Model Type | Description | Application to Deuterated Compounds | Key Descriptors |

| SAR | Qualitative relationship between structure and activity. | Predicts general trends in toxicity and degradation based on functional groups. | Presence of specific deuterated moieties. |

| QSAR | Quantitative relationship between structure and activity. | Predicts specific endpoints like half-life and toxicity values. | Topological, geometrical, quantum-chemical, physicochemical. |

Machine Learning Approaches for Environmental Fate Prediction

Machine learning (ML) offers a powerful alternative and complement to traditional QSAR modeling for predicting the environmental fate of chemicals. nii.ac.jpnih.govnih.gov ML algorithms can learn complex, non-linear relationships from large datasets and can be particularly useful when the underlying mechanisms of action are not fully understood.

Potential Machine Learning Models for this compound Transformation Products: